1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol
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Overview
Description
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C12H14F3NO. It is characterized by the presence of a cyclobutanol ring, an amino group, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Scientific Research Applications
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(trifluoromethyl)cyclobutanol: Similar structure but with different substitution patterns.
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.
Uniqueness
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[amino-[4-(trifluoromethyl)phenyl]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-4-2-8(3-5-9)10(16)11(17)6-1-7-11/h2-5,10,17H,1,6-7,16H2 |
InChI Key |
MEEQKBPIORDVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C2=CC=C(C=C2)C(F)(F)F)N)O |
Origin of Product |
United States |
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